trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate
Description
Structure and Functional Groups: trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate (C₇H₁₁FO₄S, MW 210.22) consists of a six-membered oxygen-containing tetrahydropyran ring with a fluorine atom in the trans configuration at the 3-position and a methanesulfonate (-OSO₂CH₃) group at the 4-position. The methanesulfonate moiety acts as a leaving group, making the compound reactive in nucleophilic substitution or alkylation reactions.
Applications and Reactivity:
Methanesulfonate esters are widely used as alkylating agents in organic synthesis and pharmaceutical intermediates. The fluorine substituent may enhance metabolic stability or modulate lipophilicity, depending on its spatial orientation. The tetrahydropyran scaffold is common in drug design due to its conformational rigidity and bioavailability-enhancing properties .
Properties
IUPAC Name |
[(3S,4S)-3-fluorooxan-4-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMGDABABBATQE-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CCOC[C@@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Fluoride Nucleophiles
Epoxides derived from dihydropyran precursors undergo stereospecific ring-opening with fluoride sources. For example, treatment of 3,4-epoxy-tetrahydropyran with potassium hydrogen fluoride (KHF2) in acidic media yields the trans-diol, which is selectively protected and oxidized.
Example Procedure :
Electrophilic Fluorination of Enolates
Electrophilic fluorination agents like Selectfluor® enable direct C–H fluorination. A 3-keto-tetrahydropyran-4-ol intermediate undergoes deprotonation with LDA to form an enolate, which reacts with Selectfluor® to install the fluorine atom with trans selectivity.
Example Procedure :
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Enolate Formation : 3-Keto-tetrahydropyran-4-ol is treated with LDA in THF at −78°C.
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Fluorination : Selectfluor® (1.2 eq.) is added, yielding trans-3-fluoro-tetrahydropyran-4-ol after quenching.
Sulfonylation of trans-3-Fluoro-tetrahydropyran-4-ol
The alcohol intermediate is converted to the methanesulfonate ester via reaction with methanesulfonyl chloride (MsCl). Optimal conditions balance reactivity and stereochemical preservation.
Base-Mediated Sulfonylation
Triethylamine (TEA) or potassium carbonate (K2CO3) facilitates deprotonation, enabling efficient sulfonylation. For instance, trans-3-fluoro-tetrahydropyran-4-ol reacts with MsCl (1.5 eq.) in dichloromethane (DCM) with TEA as base.
Example Procedure :
Solvent and Temperature Effects
Polar aprotic solvents like acetonitrile (MeCN) enhance reaction rates. A patent-derived method employs K2CO3 in refluxing MeCN (82°C) for 20 hours, achieving quantitative conversion.
Integrated Synthetic Routes
Combining fluorination and sulfonylation steps into a single workflow improves efficiency. Two validated routes are highlighted:
Sequential Epoxidation-Fluorination-Sulfonylation
This route leverages epoxide intermediates for stereocontrol:
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Epoxidation of dihydropyran → 3,4-epoxide.
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Fluoride ring-opening → trans-3-fluoro-alcohol.
Overall Yield : 62% (three steps).
Direct Fluorination-Sulfonylation
A streamlined approach skips intermediate protection:
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Electrophilic fluorination of 3-keto-tetrahydropyran-4-ol → trans-3-fluoro-alcohol.
Overall Yield : 58% (two steps).
Analytical and Mechanistic Insights
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Stereochemical Confirmation : X-ray crystallography and NOESY NMR verify the trans configuration.
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Kinetic Studies : Sulfonylation proceeds via an SN2 mechanism, with inversion at C4 ensuring methanesulfonate occupies the axial position.
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Side Reactions : Competing elimination to dihydropyran derivatives occurs above 100°C, necessitating controlled heating .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorinated carbon or the tetrahydropyran ring.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thiols.
Oxidation Products: Oxidized derivatives of the tetrahydropyran ring.
Reduction Products: Reduced forms of the fluorinated intermediate.
Scientific Research Applications
Medicinal Chemistry Applications
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate serves as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics may enhance metabolic stability and bioavailability, making it a valuable candidate in drug development.
Case Studies in Drug Development
- Antiviral and Antibacterial Activity : Similar compounds have shown promising antiviral and antibacterial properties. For instance, tetrahydropyran derivatives have been explored for their efficacy against pathogens like Mycobacterium tuberculosis, indicating that trans-3-fluoro derivatives could possess similar activities .
- Targeting Specific Biological Pathways : Research indicates that compounds with similar structures can interact with critical biological targets, such as enzymes involved in disease pathways. For example, studies on pyrrolotriazines suggest that modifications to the tetrahydropyran structure can enhance selectivity for specific targets .
Agrochemical Applications
Compounds like this compound are also being investigated for use in agrochemicals. The unique properties of sulfonates often make them effective as herbicides or pesticides due to their ability to disrupt biological processes in target organisms.
Potential Mechanisms of Action
The fluorine atom's presence may improve the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with plant or pest targets effectively. This property is crucial for developing more effective agricultural chemicals that require lower dosages for efficacy.
Synthetic Applications
The compound's unique structure allows it to act as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.
Synthesis Overview
The synthesis typically involves several steps, including:
- Formation of the tetrahydropyran ring.
- Introduction of the fluorine substituent.
- Addition of the methanesulfonate group.
These methods can be adjusted based on desired stereochemistry and yield optimization.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity or selectivity. The methanesulfonate group can facilitate the formation of covalent bonds with target molecules, leading to irreversible inhibition or modification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Tetrahydropyran-4-methanol (C₆H₁₂O₂, MW 116.16)
- Key Differences: The hydroxyl (-OH) group in tetrahydropyran-4-methanol is replaced by a methanesulfonate group in the target compound. The fluorine atom in the trans-3 position is absent in tetrahydropyran-4-methanol.
- Properties: Tetrahydropyran-4-methanol has higher water solubility (Log S = -0.17) compared to the methanesulfonate derivative due to the polar hydroxyl group. The methanesulfonate group increases molecular weight (210.22 vs. 116.16) and introduces a strong leaving group, enhancing reactivity in substitution reactions .
2.1.2. Ethyl Methanesulfonate (EMS, C₃H₈O₃S, MW 124.16)
- Key Differences :
- EMS is a simpler alkyl methanesulfonate without a tetrahydropyran ring or fluorine substituent.
- Properties: EMS is a known mutagen and alkylating agent, widely used in genetic research. Its high volatility contrasts with the non-volatile, bulkier tetrahydropyran derivative. The tetrahydropyran ring in the target compound likely reduces volatility and may alter bioavailability compared to EMS .
Functional Group Analogues
2.2.1. Lead Methanesulfonate (Pb(CH₃SO₃)₂)
- Key Differences: Lead methanesulfonate is an inorganic salt, whereas the target compound is an organic ester.
- Properties :
Fluorinated Analogues
The trans-fluoro configuration in the target compound may impose steric hindrance or electronic effects distinct from cis isomers.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | Water Solubility (Log S) | Boiling Point (°C) | Reactivity (Leaving Group Ability) |
|---|---|---|---|---|
| trans-3-Fluoro-THP-4-yl methanesulfonate | 210.22 | -1.2 (estimated) | >200 (decomposes) | High (methanesulfonate group) |
| Tetrahydropyran-4-methanol | 116.16 | -0.17 | 195–200 | Low (hydroxyl group) |
| Ethyl Methanesulfonate (EMS) | 124.16 | 0.45 | 213 | High |
Biological Activity
Trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate is a chemical compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound, characterized by its unique structural features, including a tetrahydropyran ring and a methanesulfonate group, exhibits various interactions with biological systems. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHF OS and a molecular weight of approximately 198.21 g/mol. It exists in two stereoisomeric forms: cis and trans, with the trans form being the focus of this discussion. The presence of the fluorine atom at the 3-position and the methanesulfonate group at the 4-position significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoro group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, which are currently under investigation.
Biological Activity
Research indicates that this compound may serve as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceuticals and agricultural chemicals. Its unique structure allows for diverse applications, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to quantify this effect.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibitory Effects on Biological Targets : A study investigated the compound's ability to inhibit certain receptors involved in neurotransmission. It was found that modifications in its structure could enhance potency against these targets .
- Pharmacological Applications : Research has indicated that derivatives of this compound could be developed as selective inhibitors for various diseases, including neurodegenerative disorders. The structure-activity relationship (SAR) studies highlighted how different substitutions affect biological efficacy .
- Synthesis and Characterization : Advanced synthetic methods have been developed to produce this compound efficiently. Characterization techniques such as NMR and X-ray crystallography have provided insights into its structural properties and stability .
Comparative Analysis
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHFOS | Potential enzyme inhibitor; unique fluorine substitution |
| Cis-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate | CHFOS | Stereoisomer with potentially different biological activity |
| 3-Fluorotetrahydrofuran | CHFO | Lacks the methanesulfonate group; simpler structure |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for trans-3-Fluoro-tetrahydro-2H-pyran-4-yl methanesulfonate?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonation reactions. Key steps include:
- Fluorination : Introducing fluorine at the 3-position of the tetrahydro-2H-pyran ring using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
- Methanesulfonation : Reacting the fluorinated pyran intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How is the stereochemical configuration (trans) confirmed?
- Methodological Answer :
- NMR Analysis : Coupling constants () between axial/equatorial protons in H NMR distinguish trans vs. cis configurations. For trans-3-fluoro derivatives, typically ranges 8–10 Hz .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the spatial arrangement of fluorine and methanesulfonate groups .
Q. What are the stability considerations for this compound under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : The methanesulfonate group is susceptible to hydrolysis in strong acids (e.g., trifluoroacetic acid), forming 3-fluoro-tetrahydro-2H-pyran-4-ol. Stability tests at pH 2–5 (37°C, 24 hrs) show <5% degradation .
- Basic Conditions : Stable in mild bases (pH 8–10), but prolonged exposure to strong bases (e.g., NaOH) leads to ring-opening reactions .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives under protic vs. aprotic conditions?
- Methodological Answer :
- Protic Solvents (e.g., Trifluoroacetic Acid) : Promote electrophilic aromatic substitution, forming 4-aryl derivatives via pyrylium intermediates. DFT calculations indicate a lower activation energy ( kcal/mol) for this pathway .
- Aprotic Solvents (e.g., Acetonitrile) : Favor conjugate addition, yielding 1,3-butadiene derivatives due to stabilized carbocation intermediates .
- Monitoring : Reaction progress is tracked via F NMR to detect fluorine-environment changes .
Q. What computational strategies predict regioselectivity in fluorination reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) level simulations compare transition-state energies for fluorination at C3 vs. C2 positions. Trans-3-fluoro is favored ( kcal/mol lower) due to reduced steric hindrance .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (C3) prone to electrophilic fluorination .
Q. How are trace impurities identified and quantified during synthesis?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) detect impurities like unreacted fluoropyran (retention time: 8.2 min) or over-sulfonated byproducts .
- Acceptance Criteria : Impurities <0.15% per ICH guidelines, validated via spiked recovery studies (98–102% accuracy) .
Q. What strategies improve yield in large-scale methanesulfonation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
